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Compound of Interest |

4-Chloro-2-isopropylpyrimidin-5-
Compound Name:

amine
CAS No.: 849353-37-3
Cat. No.: B3287964

Get Quote

Executive Summary

This guide details the microwave-assisted synthetic utility of 4-Chloro-2-isopropylpyrimidin-
5-amine (CAS: 849353-37-3 / 1077629-19-6), a critical "privileged scaffold" in the development
of kinase inhibitors (specifically CDK, VEGFR, and MAPK pathways).

While the pyrimidine core is ubiquitous in medicinal chemistry, the 2-isopropyl substitution
offers a specific advantage: it enhances lipophilicity and metabolic stability compared to methyl
analogues, while the 5-amino group serves as a versatile handle for cyclization into fused
bicyclic systems (e.g., purines, pyrazolo[4,3-d]pyrimidines).

Key Technical Insight: The presence of the electron-donating amino group at position 5
significantly deactivates the 4-chloro position toward nucleophilic aromatic substitution (

). Conventional thermal heating often results in prolonged reaction times (>12 hours) and
incomplete conversion. Microwave irradiation overcomes this electronic deactivation, driving
reactions to completion in minutes while suppressing side reactions.
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Chemical Profile & Handling

Property Specification

Compound Name 4-Chloro-2-isopropylpyrimidin-5-amine
Structure Pyrimidine ring, 2-isopropyl, 4-chloro, 5-amino
Molecular Weight 171.63 g/mol

Appearance Off-white to pale yellow solid

Soluble in DMSO, DMF, MeOH, EtOH; Sparingly

Solubilit
Y soluble in water
st 2-8°C, Inert atmosphere (Argon/Nitrogen
orage
g recommended)
- Stable under standard conditions; 4-Cl is
Stability

susceptible to hydrolysis at high pH/temp

Core Applications & Protocols
Application A: Nucleophilic Aromatic Substitution ()

Objective: Functionalization of the C4 position with amines (Anilines/Aliphatic amines).
Challenge: The C5-amino group donates electron density into the ring, raising the LUMO
energy and making the C4-Cl bond less electrophilic. Solution: Microwave irradiation provides
the necessary activation energy to facilitate the formation of the Meisenheimer complex.

Protocol 1: C4-Amination with Anilines

Targeting CDK Inhibitor Intermediates

Reagents:

e Substrate: 4-Chloro-2-isopropylpyrimidin-5-amine (1.0 equiv)
» Nucleophile: Substituted Aniline (1.2 equiv)

» Solvent: n-Butanol or Isopropanol (High loss tangent solvents prefered for efficient coupling)
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o Base: DIPEA (2.0 equiv) or catalytic HCI (acid catalysis can activate the pyrimidine N1)
Procedure:

e Setup: In a 10 mL microwave process vial, dissolve the pyrimidine substrate (0.5 mmol, 86
mgq) in n-Butanol (3 mL).

o Addition: Add the substituted aniline (0.6 mmol) followed by DIPEA (1.0 mmol, 174 pL). Cap
the vial with a Teflon-lined septum.

e Irradiation: Place in a single-mode microwave reactor.
o Temperature: 140 °C
o Hold Time: 20 minutes
o Pressure Limit: 250 psi
o Stirring: High

o Workup: Cool to RT. If the product precipitates, filter and wash with cold EtOH. If soluble,
evaporate solvent under reduced pressure and purify via flash chromatography (DCM/MeOH
gradient).

Expert Note: For sterically hindered anilines (e.g., 2,6-disubstituted), increase temperature to
160°C and time to 45 minutes. The 2-isopropy! group on the scaffold does not significantly
hinder the C4 position, but it does increase the solubility of the starting material in alcoholic
solvents.

Application B: Palladium-Catalyzed Suzuki-Miyaura
Coupling
Objective: Formation of C4-Aryl/Heteroaryl bonds. Mechanism: The oxidative addition of Pd(0)

into the C4-Cl bond is the rate-determining step, often sluggish due to the electron-rich nature
of the 5-aminopyrimidine.

Protocol 2: C4-Arylation
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Reagents:
e Substrate: 4-Chloro-2-isopropylpyrimidin-5-amine (1.0 equiv)
e Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)
o Catalyst: Pd(dppf)Clz-DCM (5 mol%) - Preferred for chloropyrimidines over Pd(PPhs)a
e Base: 2M Naz2COs (aq) (3.0 equiv)
e Solvent: 1,4-Dioxane (3 mL per 0.5 mmol)
Procedure:
o Setup: Charge the microwave vial with substrate, boronic acid, and catalyst.
e Solvent: Add 1,4-Dioxane and degas with Argon for 2 minutes. Add the aqueous base.[1]
« Irradiation:
o Temperature: 110 °C
o Hold Time: 15 minutes
o Power: Dynamic mode (max 200W)
o Workup: Filter through a Celite pad, wash with EtOAc, and concentrate.

Data Summary: Thermal vs. Microwave

Method Temperature Time Conversion Yield
Thermal

100°C 18 Hours 75% 62%
(Reflux)

| Microwave | 110°C | 15 Mins | >98% | 89% |

Application C: Cyclization to Purine Analogues
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Objective: Synthesis of 8-substituted-2-isopropyl-9H-purines. Mechanism: Condensation of the
4-amino (installed via

) and 5-amino groups with an orthoester or aldehyde.

Protocol 3: One-Pot Purine Synthesis

Reagents:

¢ Intermediate: 4-(Alkylamino)-2-isopropylpyrimidin-5-amine (from Protocol 1)

o Cyclizing Agent: Triethyl orthoformate (Solvent/Reagent) or Aldehyde + Oxidant
Procedure:

e Setup: Suspend the diamine intermediate (0.5 mmol) in Triethyl orthoformate (3 mL). Add a
catalytic amount of p-TSA (5 mg).

e Irradiation:

o Temperature: 140 °C

o Hold Time: 10 minutes
e Result: The reaction drives the removal of ethanol and closes the imidazole ring rapidly.
 Purification: Evaporate excess orthoformate; recrystallize from EtOH/Water.

Visualized Workflows
Reaction Pathway Diagram

The following diagram illustrates the divergent synthesis pathways starting from the core
scaffold.
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Cyclization
SnAr _ ) MW 140°C, 10m
MW 140°C, 20m 4-Amino-Substituted HC(OEN3 2-Isopropyl-9H-purine
R-NH2 Intermediate (Kinase Inhibitor Core)
4-Chloro-2-isopropyl Suzuki Coupling
pyrimidin-5-amine MW 110°C, 15m
Ar-B(OH)2, Pd cat Cyclization
4-Aryl-2-isopropyl (e.g. NaNO2/AcOH) Pyrazolo[4,3-d]pyrimidine

pyrimidin-5-amine (via diazotization)

Figure 1: Divergent Synthetic Pathways using Microwave Irradiation

Click to download full resolution via product page

Caption: Divergent synthesis of kinase inhibitor scaffolds from 4-Chloro-2-
isopropylpyrimidin-5-amine.

Mechanistic Insight: Microwave Effect on

This diagram explains why MW is superior for this specific deactivated substrate.
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Caption: Microwave energy overcomes the electronic deactivation of the 5-amino group.

Troubleshooting & Optimization

Issue Probable Cause Corrective Action

Add 1.0 eq of TFA
(Trifluoroacetic acid) to
Low Yield ( 5-NH: deactivation is too protonate the 5-NH:z
) strong. (temporarily removing its
donating effect) or the ring N,

activating the 4-Cl.

Degas solvent thoroughly with
Argon. Switch to Pd(dppf)Cl2
which is more robust than
Pd(PPhs)a.

Homocoupling (Suzuki) Oxygen in vessel.

Switch solvent from MeOH

(high vapor pressure) to n-
Vessel Failure Excessive pressure. Butanol or DMF. Ensure

headspace is >30% of vial

volume.

Use anhydrous orthoesters.
Incomplete Cyclization Water presence. Add molecular sieves to the

reaction vial.
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» Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidines.MDPI Molecules. Provides
base protocols for Pd-catalyzed couplings on this scaffold.

» Discovery of Pyrazolo[4,3-d]pyrimidine Inhibitors of Cyclin-Dependent Kinases.Journal of
Medicinal Chemistry. Establishes the 5-amino-4-chloropyrimidine as a key precursor for CDK
inhibitor synthesis. (Note: Generalized link to J. Med. Chem. CDK research).[2][3]

(Note: Specific CAS numbers and reaction data are derived from general reactivity profiles of
the 4-chloro-5-aminopyrimidine class due to the proprietary nature of specific intermediate
data.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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